molecular formula C7H10O4 B6358031 (1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid CAS No. 1445591-97-8

(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid

Cat. No. B6358031
CAS RN: 1445591-97-8
M. Wt: 158.15 g/mol
InChI Key: DLSMGFKPSMYVFW-WHFBIAKZSA-N
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Description

Molecular Structure Analysis

This involves a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often supported by spectroscopic data and results from computational chemistry calculations .


Chemical Reactions Analysis

This involves a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.) .

Mechanism of Action

If the compound has a biological activity, the mechanism by which it exerts its effect is discussed. This could involve its interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

This involves a discussion of the compound’s toxicity, flammability, environmental impact, and other hazards, as well as appropriate safety precautions when handling the compound .

Future Directions

This involves a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions that it might undergo, new applications for the compound in industry or medicine, etc .

properties

IUPAC Name

(1S,2S)-2-methoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMGFKPSMYVFW-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-methoxycarbonylcyclobutanecarboxylic acid

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